Revospirone

Description

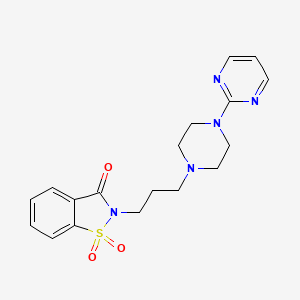

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxo-2-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3S/c24-17-15-5-1-2-6-16(15)27(25,26)23(17)10-4-9-21-11-13-22(14-12-21)18-19-7-3-8-20-18/h1-3,5-8H,4,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLTZRTXQLNGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241982 | |

| Record name | Revospirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95847-87-3 | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 2-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl]-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95847-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Revospirone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095847873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Revospirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REVOSPIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X8764TW2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Revospirone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revospirone (BAY VQ 7813) is a member of the azapirone class of compounds, characterized by its activity as a selective partial agonist of the 5-HT1A serotonin receptor.[1] While it was initially patented as a veterinary tranquilizer, it has been a subject of neuropharmacological research due to its specific receptor binding profile.[1] Like its structural analog buspirone, this compound's mechanism of action involves the modulation of serotonergic neurotransmission, with its active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), also contributing to its pharmacological effects through antagonism of α2-adrenergic receptors.[1] This guide provides a detailed overview of this compound's chemical structure, a plausible and chemically sound synthesis pathway with detailed experimental protocols, and a visualization of its signaling mechanism.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule composed of a pyrimidinylpiperazine moiety linked via a propyl chain to a benzisothiazol-3-one 1,1-dioxide (saccharin) nucleus.

Chemical Name (IUPAC): 1,1-dioxo-2-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,2-benzothiazol-3-one[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₁N₅O₃S | [2] |

| Molecular Weight | 387.46 g/mol | [1] |

| CAS Number | 95847-87-3 | [2] |

| Appearance | Solid (at room temperature) | - |

| InChI Key | MPLTZRTXQLNGED-UHFFFAOYSA-N | [2] |

2D Chemical Structure:

Proposed Synthesis Pathway

While specific patents detailing the synthesis of this compound are not publicly prevalent, a chemically sound and efficient pathway can be proposed based on well-established organic chemistry reactions and the known synthesis of its structural analogs, such as Buspirone.[3] The synthesis can be logically divided into two primary stages:

-

Stage 1: Synthesis of the N-alkylated Saccharin Intermediate. This involves the N-alkylation of saccharin with a suitable three-carbon linker containing a leaving group.

-

Stage 2: Condensation with 1-(2-pyrimidinyl)piperazine. The intermediate from Stage 1 is then coupled with the pyrimidinylpiperazine moiety to yield the final this compound product.

References

Revospirone (CAS No. 95847-87-3): A Technical Guide for Drug Development Professionals

An In-depth Review of the Physicochemical, Pharmacological, and Preclinical Profile of the Selective 5-HT1A Receptor Partial Agonist

Abstract

Revospirone (also known as Bay Vq 7813) is a selective 5-HT1A receptor partial agonist belonging to the azapirone class of compounds. This technical guide provides a comprehensive overview of the physicochemical and pharmacological properties of this compound, intended for researchers, scientists, and professionals in drug development. The document details its mechanism of action, receptor binding affinity, functional activity, and the pharmacological profile of its active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP). Experimental protocols for key in vitro assays are described, and all quantitative data are summarized in structured tables. Signaling pathways and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of its molecular interactions and functional consequences. Although patented as a veterinary tranquilizer, this compound was never commercially marketed.[1]

Physicochemical Properties

This compound is a synthetic compound with the CAS number 95847-87-3.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[3-[4-(2-Pyrimidinyl)-1-piperazinyl]propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |

| Molecular Formula | C18H21N5O3S | [1] |

| Molecular Weight | 387.46 g/mol | [1] |

| CAS Number | 95847-87-3 | [1] |

| Appearance | Solid | MedKoo |

| Solubility | Soluble in DMSO | MedKoo |

Pharmacology

Mechanism of Action

This compound's primary mechanism of action is as a selective partial agonist at the serotonin 1A (5-HT1A) receptor.[1] The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like this compound, couples to inhibitory Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, a key enzyme in the synthesis of the second messenger cyclic AMP (cAMP). The reduction in intracellular cAMP levels modulates the activity of downstream signaling pathways, ultimately influencing neuronal excitability.

Receptor Binding Affinity

This compound exhibits high affinity for the 5-HT1A receptor. The key binding parameter is its inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay.

| Receptor | Radioligand | Tissue Source | Ki (nmol/L) | Reference |

| 5-HT1A | [3H]8-OH-DPAT | Calf hippocampus | 2 | Löscher et al., 1990 |

Functional Activity

The partial agonist activity of this compound at the 5-HT1A receptor is demonstrated by its ability to inhibit adenylyl cyclase. The IC50 value represents the concentration of the drug that produces 50% of the maximal inhibition of the enzyme's activity.

| Assay | Tissue Source | IC50 (nmol/L) | Reference |

| Adenylyl Cyclase Inhibition | Calf hippocampus | 124 | Löscher et al., 1990 |

Signaling Pathway

The activation of the 5-HT1A receptor by this compound initiates a signaling cascade characteristic of Gi/o-coupled receptors. The following diagram illustrates this pathway.

Active Metabolite: 1-(2-pyrimidinyl)piperazine (1-PP)

Similar to other azapirones like buspirone, this compound is metabolized to 1-(2-pyrimidinyl)piperazine (1-PP).[1] This active metabolite contributes to the overall pharmacological profile of this compound, primarily through its antagonist activity at α2-adrenergic receptors.

Receptor Binding Affinity of 1-PP

| Receptor | Ki (nM) | Activity |

| α2-Adrenergic | 7.3 - 40 | Antagonist |

| 5-HT1A | 414 | Partial Agonist |

| Dopamine D2, D3, D4 | > 10,000 | Negligible Affinity |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Löscher et al. (1990).

5-HT1A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT1A receptor.

Methodology:

-

Membrane Preparation: Crude synaptic membranes are prepared from calf hippocampus. The tissue is homogenized in a Tris-HCl buffer and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand [3H]8-OH-DPAT and varying concentrations of the unlabeled test compound (this compound). The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of this compound to inhibit the activity of adenylyl cyclase following 5-HT1A receptor activation.

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes are prepared from calf hippocampus.

-

Incubation: The membranes are incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), a stimulator of adenylyl cyclase (e.g., forskolin), and varying concentrations of this compound.

-

Reaction Termination: The enzymatic reaction is stopped after a defined period, typically by heating or the addition of a stop solution.

-

cAMP Quantification: The amount of cAMP produced during the reaction is measured using a suitable method, such as a competitive protein binding assay or a radioimmunoassay.

-

Data Analysis: The concentration of this compound that causes 50% inhibition of the stimulated adenylyl cyclase activity (IC50) is determined from the dose-response curve.

In Vivo Preclinical Studies

The in vivo effects of this compound have been investigated in pigs, providing insights into its behavioral pharmacology.

Behavioral Effects in Pigs

In a study by Löscher and colleagues (1990), the behavioral responses to this compound were compared with those of the full 5-HT1A agonist 8-OH-DPAT and another partial agonist, ipsapirone.

-

8-OH-DPAT: Induced a stereotyped behavioral syndrome characterized by snout rubbing, chewing, and teeth grinding.

-

Ipsapirone and this compound: Did not induce the full 5-HT1A-mediated behavioral syndrome. Instead, they produced sedation and, at higher doses, ataxia. This profile is consistent with their partial agonist activity at 5-HT1A receptors.

These findings suggest that this compound, like other azapirone partial agonists, may have a more favorable side-effect profile compared to full 5-HT1A agonists.

Conclusion

This compound is a high-affinity, selective 5-HT1A receptor partial agonist. Its pharmacological profile is characterized by its ability to modulate serotonergic neurotransmission through the inhibition of adenylyl cyclase. The presence of an active metabolite, 1-PP, which acts as an α2-adrenergic antagonist, adds to its complex in vivo pharmacology. The preclinical data suggest that this compound may possess anxiolytic or other CNS-related therapeutic potential with a reduced propensity for inducing the full spectrum of serotonergic side effects associated with full 5-HT1A agonists. This technical guide provides a foundational understanding of this compound's properties for professionals engaged in the research and development of novel therapeutics targeting the serotonergic system. Further research would be beneficial to establish a complete receptor selectivity profile and to fully elucidate its pharmacokinetic and metabolic fate.

References

The Metabolic Journey of Revospirone: A Technical Guide to 1-(2-pyrimidinyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revospirone, an azapirone derivative, is a selective 5-HT1A receptor partial agonist.[1] Like other drugs in its class, such as buspirone and tandospirone, this compound undergoes significant metabolism in the body, leading to the formation of the active metabolite 1-(2-pyrimidinyl)piperazine (1-PP).[1][2] This metabolite is not merely an inactive byproduct but contributes significantly to the overall pharmacological profile of the parent drug, exhibiting notable activity as a potent α2-adrenergic receptor antagonist and a partial agonist at 5-HT1A receptors.[2][3] Understanding the formation, pharmacological characteristics, and analytical determination of 1-PP is crucial for a comprehensive evaluation of this compound's mechanism of action, pharmacokinetics, and potential drug-drug interactions.

This in-depth technical guide provides a comprehensive overview of 1-PP as a metabolite of this compound, with a focus on its metabolic pathway, pharmacological activity, and the experimental methodologies used for its characterization. Due to the limited publicly available data specific to this compound, this guide incorporates well-established findings from studies on its close analog, buspirone, to provide a thorough and relevant resource.

Metabolic Pathway of this compound to 1-(2-pyrimidinyl)piperazine

The primary metabolic transformation of this compound to 1-PP involves the N-dealkylation of the butyl side chain. This reaction is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[4][5]

References

- 1. Determination of buspirone and 1-(2-pyrimidinyl)-piperazine (1-PP) in human plasma by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merit.url.edu [merit.url.edu]

- 3. Buspirone - Wikipedia [en.wikipedia.org]

- 4. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

Revospirone Solubility: A Comprehensive Technical Guide for Researchers

For immediate release:

This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information on the solubility of revospirone in dimethyl sulfoxide (DMSO) and other common laboratory solvents. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's primary signaling pathway.

Quantitative Solubility of this compound and Structurally Related Compounds

Precise quantitative solubility data for this compound is not widely published. However, based on available information and data from structurally similar azapirone compounds, such as buspirone and tandospirone, the following table summarizes the expected solubility of this compound. Researchers should consider this data as an estimate and are encouraged to perform their own solubility assessments for their specific experimental conditions. One source indicates that this compound is typically soluble in DMSO at a concentration of 10 mM.

| Solvent | Compound | Solubility (mg/mL) | Molar Concentration (mM) | Temperature (°C) | Notes |

| DMSO | This compound | ~3.87 | ~10 | Not Specified | Typically soluble at this concentration. |

| Buspirone HCl | 84 | 199.07 | 25 | Data for a structurally similar compound.[1] | |

| Tandospirone HCl | 41.99 | 100 | Not Specified | Data for a structurally similar compound.[2] | |

| Water | Buspirone HCl | 10 | ~23.7 | Not Specified | Data for a structurally similar compound.[3] |

| Tandospirone HCl | 41.99 | 100 | Not Specified | Data for a structurally similar compound.[2] | |

| Ethanol | Buspirone HCl | 36 | 85.31 | 25 | Data for a structurally similar compound.[1] |

| Methanol | Buspirone HCl | 50 | ~118.5 | Not Specified | Heat may be required for dissolution.[3] |

Note: The molecular weight of this compound (C₁₈H₂₁N₅O₃S) is 387.46 g/mol . The molecular weight of Buspirone HCl is 421.96 g/mol , and Tandospirone HCl is 419.95 g/mol .

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the thermodynamic equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method.[4][5][6][7]

Objective: To determine the maximum concentration of a compound that can be dissolved in a specific solvent at a constant temperature to reach equilibrium.

Materials:

-

Test compound (e.g., this compound) in solid form

-

Selected solvents (e.g., DMSO, water, ethanol, methanol)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of the solid test compound to a clean, tared glass vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[4] The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the saturated solution from the excess solid, centrifuge the samples at a high speed.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To remove any remaining solid particles, filter the supernatant using a syringe filter.

-

Quantification: Prepare a series of standard solutions of the test compound of known concentrations. Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC-UV).

-

Data Analysis: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of the compound in the filtered supernatant. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

This compound Signaling Pathway

This compound is a partial agonist of the serotonin 1A (5-HT1A) receptor.[8][9] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[8][10] Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[8][10] This modulation of cAMP levels affects the activity of downstream effectors such as Protein Kinase A (PKA). Additionally, the βγ-subunits of the G-protein can modulate other signaling cascades, including the MAPK/ERK pathway.[11]

Caption: this compound's primary signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

Caption: Workflow for solubility determination.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Tandospirone hydrochloride | 5-HT1A Receptors | Tocris Bioscience [tocris.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. enamine.net [enamine.net]

- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. bioassaysys.com [bioassaysys.com]

- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 9. Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 10. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Revospirone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revospirone (Bay Vq 7813) is a member of the azapirone class of compounds, recognized for their anxiolytic and antidepressant properties. Like other drugs in this class, such as buspirone and gepirone, this compound's primary mechanism of action is believed to be modulation of the serotonin 5-HT1A receptor. Although patented as a veterinary tranquilizer, it was never marketed. This guide provides a comprehensive overview of the available in vitro pharmacological data for this compound and its primary active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), along with detailed experimental protocols for its characterization.

This compound is a selective partial agonist of the 5-HT1A receptor.[1] Its metabolite, 1-PP, contributes to the overall pharmacological profile by acting as an antagonist at α2-adrenergic receptors.[2][3] Understanding the in vitro characteristics of both the parent compound and its metabolite is crucial for elucidating its full mechanism of action and potential therapeutic applications.

In Vitro Pharmacological Profile

The in vitro pharmacology of this compound and its metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), has been characterized through various binding and functional assays. While specific quantitative data for this compound is limited in publicly available literature, the profile of its active metabolite is better defined.

Receptor Binding Affinity

The binding affinities (Ki) of 1-PP for various neurotransmitter receptors are summarized in the table below. Notably, 1-PP displays a moderate affinity for α2-adrenergic receptors and a lower affinity for 5-HT1A receptors. It shows negligible affinity for dopamine D2, D3, and D4 receptors.[2]

| Compound | Receptor | Ki (nM) | Species | Tissue Source/Cell Line |

| 1-(2-pyrimidinyl)piperazine (1-PP) | α2-Adrenergic | 7.3 - 40 | Rat | Brain tissue |

| 1-(2-pyrimidinyl)piperazine (1-PP) | 5-HT1A | 414 | Rat | Brain tissue |

| 1-(2-pyrimidinyl)piperazine (1-PP) | Dopamine D2, D3, D4 | > 10,000 | - | - |

Functional Activity

This compound is characterized as a selective 5-HT1A receptor partial agonist.[1] Its metabolite, 1-PP, exhibits antagonist activity at α2-adrenergic receptors and partial agonist activity at 5-HT1A receptors.[2][3]

| Compound | Receptor | Functional Activity | Emax (%) |

| This compound | 5-HT1A | Partial Agonist | - |

| 1-(2-pyrimidinyl)piperazine (1-PP) | α2-Adrenergic | Antagonist | - |

| 1-(2-pyrimidinyl)piperazine (1-PP) | 5-HT1A | Partial Agonist | 54 |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for the 5-HT1A receptor and a general workflow for the in vitro characterization of a compound like this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the in vitro characterization of compounds like this compound.

Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound and its metabolites for the 5-HT1A receptor and other potential off-target receptors.

Materials:

-

Membrane Preparations: Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human 5-HT1A receptor).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor).

-

Test Compound: this compound and its metabolites at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the same receptor (e.g., unlabeled serotonin or WAY-100635 for the 5-HT1A receptor).

-

Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Prepare serial dilutions of the test compound (this compound) and the non-specific binding control.

-

In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay (cAMP Accumulation)

This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a key enzyme in the G-protein coupled receptor signaling pathway. For Gi-coupled receptors like 5-HT1A, agonists inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Objective: To determine the functional potency (EC50 or IC50) and efficacy (Emax) of this compound as a partial agonist at the 5-HT1A receptor.

Materials:

-

Cell Line: A cell line expressing the 5-HT1A receptor (e.g., HEK293 or CHO cells).

-

Test Compound: this compound at various concentrations.

-

Forskolin: An activator of adenylyl cyclase used to stimulate cAMP production.

-

cAMP Assay Kit: (e.g., HTRF, ELISA, or other commercially available kits).

-

Cell Culture Medium.

-

Lysis Buffer.

Procedure:

-

Seed the cells in a 96-well plate and grow to confluence.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add various concentrations of the test compound (this compound) to the wells.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in each well using a cAMP assay kit according to the manufacturer's instructions.

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the test compound concentration.

-

For an agonist or partial agonist, the data will show a concentration-dependent inhibition of forskolin-stimulated cAMP accumulation.

-

Determine the EC50 value (the concentration of the compound that produces 50% of its maximal inhibitory effect) from the dose-response curve.

-

The efficacy (Emax) is the maximum inhibition of cAMP accumulation produced by the compound, often expressed as a percentage of the effect of a full agonist.

G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channel Functional Assay

Activation of Gi/o-coupled receptors like 5-HT1A leads to the activation of GIRK channels, causing an efflux of potassium ions and hyperpolarization of the cell membrane. This can be measured using electrophysiological techniques such as patch-clamp.

Objective: To measure the activation of GIRK channels by this compound and determine its functional potency (EC50).

Materials:

-

Cell Line: A cell line co-expressing the 5-HT1A receptor and the relevant GIRK channel subunits (e.g., Xenopus oocytes or HEK293 cells).

-

Test Compound: this compound at various concentrations.

-

Patch-clamp Electrophysiology Setup: Including an amplifier, data acquisition system, and micromanipulators.

-

Pipettes and Electrodes.

-

Extracellular and Intracellular Solutions: Formulated to isolate and measure potassium currents.

Procedure:

-

Culture the cells on coverslips suitable for electrophysiology.

-

Establish a whole-cell patch-clamp recording configuration on a single cell.

-

Hold the cell at a specific membrane potential (e.g., -80 mV).

-

Apply voltage ramps or steps to measure the baseline current.

-

Perfuse the cell with the extracellular solution containing various concentrations of this compound.

-

Record the changes in the inwardly rectifying potassium current in response to the compound application.

Data Analysis:

-

Measure the amplitude of the GIRK current at a specific voltage for each concentration of the test compound.

-

Plot the normalized current amplitude against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).

Conclusion

This technical guide provides a summary of the in vitro pharmacological characteristics of this compound and its active metabolite, 1-(2-pyrimidinyl)piperazine. While there is a notable lack of specific quantitative binding and functional data for this compound in the public domain, its classification as a selective 5-HT1A partial agonist provides a foundation for its characterization. The provided detailed experimental protocols offer a framework for researchers to conduct their own in vitro studies to further elucidate the pharmacological profile of this and other azapirone compounds. The diagrams of the signaling pathway and experimental workflow serve as visual aids to conceptualize the underlying mechanisms and the process of in vitro characterization. Further research is warranted to fill the existing data gaps and to fully understand the therapeutic potential of this compound.

References

- 1. Effect of 5-HT1A Receptor Partial Agonists of the Azapirone Class as an Add-On Therapy on Psychopathology and Cognition in Schizophrenia: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 3. Antagonist properties of 1-(2-pyrimidinyl)piperazine at presynaptic alpha 2-adrenoceptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicity Profile of Revospirone: A Technical Overview

Disclaimer: Publicly available, comprehensive preclinical safety and toxicity data for revospirone (Bay Vq 7813) is limited. This is primarily because the compound, though patented as a veterinary tranquilizer, was never commercially marketed.[1] This document, therefore, provides a technical guide based on the known pharmacology of this compound and its drug class (azapirones), supplemented with data from related compounds and general principles of preclinical safety assessment as mandated by regulatory bodies.

Introduction to this compound

This compound is a member of the azapirone class of drugs, characterized by its action as a selective partial agonist of the 5-HT1A serotonin receptor.[1] Like other azapirones such as buspirone, this compound is metabolized to an active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP).[1] This metabolite contributes to the overall pharmacological profile by acting as an antagonist at α2-adrenergic receptors.[1][2] The dual action on both serotonergic and adrenergic systems is a hallmark of this drug class.

Mechanism of Action

The primary mechanism of action of this compound involves the partial agonism of 5-HT1A receptors. These receptors are a subtype of serotonin receptors that are predominantly found in the central nervous system and are involved in the modulation of mood and anxiety. As a partial agonist, this compound can both activate these receptors (though to a lesser degree than a full agonist) and block the binding of the endogenous neurotransmitter serotonin. This modulation is believed to be the basis for its anxiolytic and tranquilizing effects.

The active metabolite, 1-PP, adds another layer to its pharmacological activity by blocking α2-adrenergic receptors. These receptors are involved in regulating the release of norepinephrine, another key neurotransmitter. Antagonism of these receptors can lead to increased noradrenergic neurotransmission.

General Principles of Preclinical Safety and Toxicity Assessment

For any new chemical entity intended for therapeutic use, a rigorous preclinical safety and toxicity evaluation is required by regulatory agencies like the FDA and EMA. These studies are conducted in animal models to identify potential hazards and to determine a safe starting dose for human clinical trials. The core components of such an evaluation are outlined below.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.

-

Central Nervous System (CNS): These studies assess effects on behavior, motor activity, coordination, and sensory/motor reflexes. A common methodology is the functional observational battery (FOB) or a modified Irwin test.

-

Cardiovascular System: Evaluation of cardiovascular effects is critical. This typically involves in vivo telemetry in conscious, freely moving animals to monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters. In vitro assays, such as the hERG assay, are also conducted to assess the potential for QT interval prolongation, a risk factor for cardiac arrhythmias.

-

Respiratory System: Respiratory rate, tidal volume, and minute volume are measured in conscious, unrestrained animals to assess any adverse effects on respiratory function.

Toxicology Studies

Toxicology studies are designed to characterize the adverse effects of a drug after single or repeated administration.

-

Acute Toxicity: These studies determine the effects of a single, high dose of the substance. A key parameter derived is the LD50 (median lethal dose), which is the dose that is lethal to 50% of the test animals.

-

Sub-chronic and Chronic Toxicity: These studies involve repeated daily dosing of the drug over a period of weeks (sub-chronic) to months or even years (chronic). They are designed to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Reproductive and Developmental Toxicity: These studies assess the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.

-

Genotoxicity: A battery of in vitro and in vivo tests is conducted to determine if the drug can cause damage to genetic material.

-

Carcinogenicity: Long-term studies in animals are performed to assess the potential of the drug to cause cancer.

Inferred Toxicological Profile of this compound

In the absence of specific data for this compound, its toxicological profile can be inferred from data on the azapirone class, particularly buspirone, and from its piperazine metabolite.

Data from a Related Azapirone: Buspirone

Buspirone has undergone extensive preclinical safety evaluation. The following tables summarize key findings from reproductive and developmental toxicity studies.

Table 1: Reproductive and Developmental Toxicity of Buspirone in Rats (Oral Administration during Organogenesis)

| Dose (mg/kg/day) | Maternal Effects | Fetal/Developmental Effects |

| 2 | No observed adverse effects. | No observed adverse effects. |

| 12 | Increased liver weights. | Retarded ossification. |

| 75 | Decreased activity, suppressed body weight gain, reduced food consumption, increased organ weights (brain, pituitary, adrenal, ovary). | Inhibition of fetal growth (reduced weight, crown-rump length, tail length), increased skeletal abnormalities (nodular/wavy ribs, unossified sternum), retarded ossification. |

Source: Data extrapolated from studies on buspirone hydrochloride.

Experimental Protocol (for study in Table 1):

-

Test System: Pregnant Crj: CD (Sprague-Dawley) rats.

-

Administration: Oral gavage from day 7 through 17 of gestation.

-

Dose Levels: 2, 12, and 75 mg/kg/day.

-

Endpoints Evaluated: Maternal clinical signs, body weight, food consumption, organ weights. Fetal viability, weight, external, visceral, and skeletal examinations. Postnatal development and reproductive performance of the F1 generation.

Table 2: Perinatal and Lactation Study of Buspirone in Rats (Oral Administration)

| Dose (mg/kg/day) | Maternal (F0) Effects | Offspring (F1) Effects |

| 2 | No observed adverse effects. | No observed adverse effects. |

| 12 | Suppressed body weight gain, reduced food consumption, increased brain and adrenal weights. | Depressed body weight gains, decreased food consumption, decreased heart weights in females after mating. |

| 75 | Decreased activity, suppressed body weight gain, reduced food consumption, increased organ weights (brain, adrenal, lung, pituitary). | Increased stillbirths, lowered viability on postnatal day 3, delayed physical development (pinnae detachment, hair growth, eye opening), depressed body weight gains, decreased food consumption, suppressed brain weights. No effect on learning, motor activity, or reproductive ability. |

Source: Data extrapolated from studies on buspirone hydrochloride.[3]

Experimental Protocol (for study in Table 2):

-

Test System: Pregnant Crj: CD (Sprague-Dawley) rats.

-

Administration: Oral gavage from day 17 of gestation through day 20 postpartum.

-

Dose Levels: 2, 12, and 75 mg/kg/day.

-

Endpoints Evaluated: Maternal clinical signs, body weight, food consumption, organ weights. F1 generation viability, growth, physical and functional development, and reproductive performance.

Toxicity of the Piperazine Moiety

Table 3: Acute Oral Toxicity of Piperazine

| Animal Species | LD50 (mg/kg) |

| Rat | 7900 |

| Mouse | 11400 |

Source: General toxicity data for piperazine.[4]

Symptoms of piperazine overdose can include gastrointestinal and neurological effects such as salivation, vomiting, diarrhea, tremors, convulsions, and CNS depression.[4]

Conclusion

While a comprehensive, specific preclinical safety and toxicity profile for this compound is not publicly available, an understanding of its pharmacological class and active metabolite allows for an informed, albeit inferred, assessment. As a 5-HT1A partial agonist, its primary effects are on the central nervous system. Based on data from the related compound buspirone, high doses of this compound could potentially lead to maternal and developmental toxicity. Furthermore, its piperazine-containing metabolite, 1-PP, suggests a potential for neurotoxicity at very high doses.

For drug development professionals, this overview underscores the importance of a thorough preclinical safety evaluation for any new chemical entity. The standard battery of safety pharmacology and toxicology studies provides the necessary data to characterize potential risks and establish a safe therapeutic window before advancing to human trials. Should development of this compound or a similar compound be considered, these are the types of studies and potential toxicities that would need to be thoroughly investigated.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. [Reproductive and developmental toxicity studies of buspirone hydrochloride (II)--Oral administration to rats during perinatal and lactation periods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. parasitipedia.net [parasitipedia.net]

Methodological & Application

Application Notes and Protocols for Utilizing Revospirone in Rodent Models of Anxiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revospirone (also known as BAY Vq 7813) is a partial agonist of the serotonin 5-HT1A receptor.[1][2] Like other azapirones such as buspirone, it is presumed to exert its anxiolytic effects through the modulation of the serotonergic system. These application notes provide detailed protocols for evaluating the anxiolytic potential of this compound in common rodent models of anxiety. Due to the limited availability of specific published data on this compound in these models, the following protocols and expected outcomes are based on established methodologies for assessing anxiolytic compounds and the known effects of the structurally and pharmacologically similar drug, buspirone.

Mechanism of Action: 5-HT1A Receptor Modulation

This compound's primary mechanism of action is as a partial agonist at 5-HT1A receptors. These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei and postsynaptically in various brain regions, including the hippocampus, amygdala, and cortex. As a partial agonist, this compound has a dual action:

-

At high serotonin levels (anxious state): this compound acts as an antagonist, reducing the excessive serotonergic activity.

-

At low serotonin levels: It acts as an agonist, increasing serotonergic signaling to a normal level.

This modulatory effect is believed to contribute to its anxiolytic properties without the sedative side effects associated with benzodiazepines. A common metabolite of this compound, 1-(2-pyrimidinyl)piperazine (1-PP), also exhibits antagonist activity at α2-adrenergic receptors, which may contribute to its overall pharmacological profile.[1]

Experimental Protocols

Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated from the floor. For mice, arms are typically 30 cm long and 5 cm wide, with 15 cm high walls on the enclosed arms. For rats, arms are typically 50 cm long and 10 cm wide, with 40 cm high walls.

-

Animals: Adult male or female mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar).

-

Procedure: a. Habituate the animals to the testing room for at least 30-60 minutes before the experiment. b. Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.). A pilot study is recommended to determine the optimal dose and pre-treatment time. Based on studies with buspirone, a range of 0.5-10 mg/kg i.p. administered 30 minutes before the test could be a starting point. c. Place the animal in the center of the maze, facing one of the open arms. d. Allow the animal to explore the maze for 5 minutes. e. Record the session using a video camera positioned above the maze. f. Analyze the recording for the following parameters:

- Time spent in the open arms.

- Time spent in the closed arms.

- Number of entries into the open arms.

- Number of entries into the closed arms.

- Total distance traveled.

-

Expected Outcome: Anxiolytic compounds like buspirone typically increase the time spent in and the number of entries into the open arms.[3] It is expected that this compound will produce a similar dose-dependent increase in these parameters, reflecting a reduction in anxiety-like behavior.

| Treatment Group | Dose (mg/kg) | n | Time in Open Arms (s) | % Time in Open Arms | Open Arm Entries | % Open Arm Entries | Total Distance (cm) |

| Vehicle | - | 10 | |||||

| This compound | 0.5 | 10 | |||||

| This compound | 1.0 | 10 | |||||

| This compound | 5.0 | 10 |

Light-Dark Box (LDB) Test

The LDB test is another common model for assessing anxiety-like behavior, based on the conflict between the exploratory drive of rodents and their natural aversion to brightly lit, open spaces.[4]

-

Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.

-

Animals: Adult male or female mice or rats.

-

Procedure: a. Habituate the animals to the testing room for at least 30-60 minutes. b. Administer this compound or vehicle. c. Place the animal in the center of the light compartment, facing away from the opening to the dark compartment. d. Allow the animal to freely explore the apparatus for 5-10 minutes. e. Record the session with a video camera. f. Analyze the recording for:

- Time spent in the light compartment.

- Latency to first enter the dark compartment.

- Number of transitions between the two compartments.

- Total distance traveled.

-

Expected Outcome: Anxiolytic drugs increase the time spent in the light compartment and the number of transitions.[5] this compound is expected to show a dose-dependent increase in these measures.

| Treatment Group | Dose (mg/kg) | n | Time in Light Box (s) | Latency to Dark (s) | Number of Transitions | Total Distance (cm) |

| Vehicle | - | 10 | ||||

| This compound | 0.5 | 10 | ||||

| This compound | 1.0 | 10 | ||||

| This compound | 5.0 | 10 |

Social Interaction Test

This test assesses anxiety by measuring the extent to which a rodent interacts with an unfamiliar conspecific. Anxious animals tend to exhibit reduced social interaction.

-

Apparatus: An open-field arena.

-

Animals: Adult male rats or mice, singly housed for a few days prior to testing to increase social motivation.

-

Procedure: a. Habituate the test animal to the arena for 10 minutes one day before the test. b. On the test day, administer this compound or vehicle to the test animal. c. After the appropriate pre-treatment time, place the test animal in the arena with an unfamiliar, weight- and age-matched, untreated partner. d. Record the 10-minute session and score the duration of active social behaviors (e.g., sniffing, following, grooming the partner).

-

Expected Outcome: Anxiolytic drugs increase the duration of social interaction.[6] this compound is expected to dose-dependently increase the time spent in active social engagement.

| Treatment Group | Dose (mg/kg) | n | Total Time in Social Interaction (s) | Frequency of Social Behaviors |

| Vehicle | - | 10 | ||

| This compound | 0.5 | 10 | ||

| This compound | 1.0 | 10 | ||

| This compound | 5.0 | 10 |

Fear Conditioning Test

This model assesses learned fear and is useful for studying the effects of drugs on the acquisition, consolidation, and expression of fear memories.

-

Apparatus: A conditioning chamber with a grid floor for delivering footshocks and a speaker to present an auditory cue.

-

Animals: Adult male or female mice or rats.

-

Procedure: a. Training (Day 1): Place the animal in the chamber. After a habituation period, present an auditory cue (conditioned stimulus, CS; e.g., a tone) that co-terminates with a mild footshock (unconditioned stimulus, US). Repeat this pairing several times. b. Contextual Fear Test (Day 2): Place the animal back into the same chamber without presenting the CS or US. Measure the amount of time the animal spends freezing (a fear response). c. Cued Fear Test (Day 3): Place the animal in a novel chamber with different contextual cues. After a baseline period, present the CS without the US and measure freezing. d. Drug Administration: this compound or vehicle can be administered before training to assess effects on fear acquisition, or before testing to assess effects on fear expression.

-

Expected Outcome: Studies with buspirone have shown that it can disrupt the retention of fear conditioning when administered before the training session.[1] Therefore, this compound may reduce freezing behavior in both the contextual and cued fear tests when given pre-training.

| Treatment Group | Dose (mg/kg) | n | % Freezing (Contextual Test) | % Freezing (Cued Test - Pre-CS) | % Freezing (Cued Test - During CS) |

| Vehicle | - | 10 | |||

| This compound (Pre-Training) | 1.0 | 10 | |||

| This compound (Pre-Test) | 1.0 | 10 |

Conclusion

The protocols outlined above provide a framework for the preclinical evaluation of this compound's anxiolytic properties in rodents. Given its mechanism of action as a 5-HT1A partial agonist, it is hypothesized that this compound will exhibit anxiolytic-like effects in these models, comparable to other drugs in its class. Researchers should conduct pilot studies to establish optimal dosing and timing for this compound administration. Careful adherence to these standardized protocols will ensure the generation of reliable and reproducible data to characterize the behavioral pharmacology of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (BAY Vq 7813) | 5-HT Receptor | 95847-87-3 | Invivochem [invivochem.com]

- 3. Use of the light-dark box to compare the anxiety-related behavior of virgin and postpartum female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. Assessment of Social Interaction Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

Revospirone Administration Protocol for In Vivo Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revospirone (Bay Vq 7813) is a partial agonist of the serotonin 5-HT1A receptor. Like other drugs in the azapirone class, such as buspirone and tandospirone, it is investigated for its potential anxiolytic and antidepressant properties. A key characteristic of this compound and related compounds is its metabolism to the active metabolite 1-(2-pyrimidinyl)piperazine (1-PP). This metabolite also exhibits pharmacological activity, notably as an antagonist of the α2-adrenergic receptor. Understanding the distinct and combined effects of both this compound and 1-PP is crucial for interpreting in vivo study outcomes.

These application notes provide a comprehensive overview of the administration protocols for this compound in in vivo research settings, based on available data for this compound and analogous compounds. The provided protocols and data are intended to serve as a starting point for study design, and researchers are encouraged to perform dose-response studies to determine the optimal dosage and administration route for their specific animal model and research question.

Quantitative Data for In Vivo Administration

The following tables summarize key quantitative data for the in vivo administration of this compound and related compounds. Due to the limited publicly available data on this compound, information from studies on its active metabolite and other 5-HT1A agonists is included for reference.

Table 1: Suggested this compound Formulation for In Vivo Administration

| Formulation Type | Composition | Notes |

| Injectable Formulation 1 | 10% DMSO, 5% Tween 80, 85% Saline | A common formulation for compounds with low aqueous solubility. |

| Injectable Formulation 2 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | An alternative formulation that can improve solubility for some compounds. |

| Oral Formulation 1 | Suspension in 0.2% Carboxymethyl cellulose | Suitable for oral gavage administration. |

| Oral Formulation 2 | Dissolved in 0.25% Tween 80 and 0.5% Carboxymethyl cellulose | May improve the bioavailability of orally administered compounds. |

Data sourced from a commercial supplier of this compound.

Table 2: In Vivo Dosages of this compound and Related Compounds in Rodent Models

| Compound | Animal Model | Route of Administration | Dosage Range | Study Duration | Observed Effects/Notes |

| 1-(2-pyrimidinyl)piperazine (1-PP) | Rat | Intravenous (i.v.) | ED50 = 80 µg/kg | Acute | Reversal of clonidine-induced depression of locus coeruleus neuron firing. |

| 1-(2-pyrimidinyl)piperazine (1-PP) | Rat | Intravenous (i.v.) | 10 mg/kg | Acute | Used in pharmacokinetic-pharmacodynamic modeling to assess hypothermic effects. |

| Buspirone | Rat | Intravenous (i.v.) | 5 - 15 mg/kg | Acute | Used in pharmacokinetic-pharmacodynamic modeling to assess hypothermic effects. |

| Buspirone | Rat | Subcutaneous (s.c.) | 0.1 - 5 mg/kg | Acute | Dose-dependent decrease in 5-HT output in the ventral hippocampus. |

| Tandospirone | Rat | Subcutaneous (s.c.) | 10 mg/kg/day | 14 days (Chronic) | Investigated for effects on noradrenergic neurotransmission. |

| Generic 5-HT1A Agonist | Mouse | Intraperitoneal (i.p.) | 3 - 10 mg/kg | Acute | Analgesic effects in the formalin test. |

Experimental Protocols

Preparation of this compound for Injection

This protocol is based on the injectable formulation containing DMSO, Tween 80, and saline.

Materials:

-

This compound hydrochloride

-

Dimethyl sulfoxide (DMSO), sterile

-

Tween 80 (Polysorbate 80), sterile

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Weigh the desired amount of this compound hydrochloride in a sterile microcentrifuge tube.

-

Add DMSO to the tube to dissolve the this compound. The volume of DMSO should be 10% of the final desired volume.

-

Vortex the solution until the this compound is completely dissolved.

-

Add Tween 80 to the solution. The volume of Tween 80 should be 5% of the final desired volume.

-

Vortex the solution thoroughly to ensure proper mixing.

-

Add sterile saline to the solution to reach the final desired volume. The volume of saline will be 85% of the final volume.

-

Vortex the final solution until it is homogenous.

-

Visually inspect the solution for any precipitation before administration.

In Vivo Administration of this compound

This protocol outlines the general procedure for intraperitoneal (i.p.) injection in mice. The principles can be adapted for other routes and species with appropriate ethical and procedural considerations.

Materials:

-

Prepared this compound solution

-

Appropriate animal model (e.g., C57BL/6 mice)

-

Sterile syringes (e.g., 1 mL) and needles (e.g., 27G)

-

Animal scale

-

70% ethanol for disinfection

Procedure:

-

Weigh the animal to determine the correct volume of the this compound solution to inject based on the desired mg/kg dose.

-

Gently restrain the animal. For an i.p. injection in a mouse, the animal is typically held with its head tilted slightly downwards.

-

Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Wipe the injection site with 70% ethanol.

-

Insert the needle at a 10-20 degree angle.

-

Aspirate briefly to ensure no blood or other fluid is drawn into the syringe, which would indicate improper needle placement.

-

Inject the calculated volume of the this compound solution.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any adverse reactions following the injection.

Visualizations

Signaling Pathway of this compound

Caption: this compound's primary signaling pathway via the 5-HT1A receptor.

Experimental Workflow for an In Vivo Study

Caption: A typical experimental workflow for in vivo studies with this compound.

Application Notes and Protocols for In Vivo Microdialysis of Revospirone and its Metabolite 1-PP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revospirone is a partial agonist of the serotonin 5-HT1A receptor, belonging to the azapirone class of drugs, which are primarily used for their anxiolytic and antidepressant properties. A significant active metabolite of this compound is 1-(2-pyrimidinyl)-piperazine (1-PP), which also exhibits pharmacological activity and often circulates at higher concentrations than the parent drug. Understanding the pharmacokinetics of this compound and 1-PP within the central nervous system (CNS) is crucial for elucidating their mechanism of action and optimizing therapeutic strategies.

In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid in specific brain regions of freely moving animals. This methodology allows for the direct measurement of unbound, pharmacologically active concentrations of drugs and their metabolites at the site of action. These application notes provide a detailed protocol for conducting in vivo microdialysis studies to measure this compound and 1-PP levels in the brain, coupled with analytical methods for sample quantification.

Experimental Protocols

Animal Preparation and Stereotaxic Surgery

A detailed protocol for the surgical implantation of a microdialysis guide cannula is outlined below. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Microdialysis guide cannula (e.g., CMA 12 or equivalent)

-

Surgical drill

-

Dental cement

-

Suturing material

-

Heating pad

Procedure:

-

Anesthetize the rat and mount it in the stereotaxic frame. Ensure the skull is level between bregma and lambda.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small burr hole at the desired coordinates for the target brain region (e.g., hippocampus, prefrontal cortex, or striatum). For the striatum, typical coordinates relative to bregma are: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm.

-

Slowly lower the guide cannula to the desired depth (e.g., DV -4.0 mm for the striatum).

-

Secure the guide cannula to the skull using dental cement and anchor screws.

-

Suture the scalp incision around the implant.

-

Allow the animal to recover for at least 48 hours before the microdialysis experiment.

In Vivo Microdialysis Procedure

This protocol describes the setup and execution of the microdialysis experiment on the day of sample collection.

Materials:

-

Microdialysis probe (e.g., CMA 12, 2 mm membrane)

-

Microinfusion pump

-

Fraction collector (optional, for automated collection)

-

Artificial cerebrospinal fluid (aCSF) perfusion solution (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂)

-

Tubing (FEP or PEEK)

-

Liquid swivel (for freely moving animals)

-

This compound solution for administration (intravenous or intraperitoneal)

Procedure:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Connect the probe inlet to the microinfusion pump and the outlet to the collection vial via a liquid swivel.

-

Perfuse the probe with aCSF at a constant flow rate, typically 1-2 µL/min.

-

Allow for a stabilization period of at least 1-2 hours to achieve equilibrium.

-

Collect baseline dialysate samples (e.g., every 20-30 minutes) to establish basal levels.

-

Administer this compound at the desired dose and route (e.g., 10 mg/kg, i.v.).

-

Continue to collect dialysate samples for the desired duration of the experiment (e.g., 4-6 hours).

-

Store collected samples at -80°C until analysis.

Sample Analysis using LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound and 1-PP in the small volumes of microdialysate collected.

Instrumentation:

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analytes from endogenous matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

Mass Spectrometric Conditions (Example - to be optimized for this compound):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion > Product ion (to be determined)

-

1-PP: Precursor ion > Product ion (to be determined)

-

Internal Standard (IS): A suitable stable isotope-labeled analog or a compound with similar properties.

-

Sample Preparation:

-

Due to the clean nature of microdialysates, minimal sample preparation is often required. Direct injection may be possible.

-

If necessary, a simple protein precipitation with acetonitrile can be performed.

Data Presentation

The following tables summarize representative pharmacokinetic data for buspirone and 1-PP in rats, which can be used as an estimation for this compound studies.

Table 1: Pharmacokinetic Parameters of Buspirone and 1-PP in Rat Blood Following Intravenous Administration. [1]

| Parameter | Buspirone (5 mg/kg, i.v.) | 1-PP (from Buspirone) | 1-PP (10 mg/kg, i.v.) |

| Clearance (mL/min) | 13.1 | - | 8.2 |

| Terminal Half-life (min) | 25 | - | 79 |

| Conversion from Buspirone (%) | - | ~26% | - |

Table 2: Representative Unbound Extracellular Concentrations of Buspirone in Rat Striatum Following Intravenous Administration (10 mg/kg). (Data estimated from graphical representation in Tsai & Chen, 1997)

| Time (min) | Unbound Buspirone Concentration (ng/mL) |

| 10 | ~150 |

| 30 | ~100 |

| 60 | ~50 |

| 120 | ~20 |

| 180 | <10 |

Visualizations

Experimental Workflow

Caption: Workflow for in vivo microdialysis of this compound.

This compound Signaling Pathway

References

Application Notes and Protocols for Investigating Brain Receptor Occupancy with Revospirone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revospirone (also known as Bay Vq 7813) is a selective partial agonist for the serotonin 1A (5-HT1A) receptor.[1][2] As a member of the azapirone class of compounds, it holds potential as a valuable research tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes within the central nervous system (CNS).[3][4] Understanding the relationship between the administered dose of a compound, its concentration in the brain, and the extent to which it binds to its target receptor—a concept known as receptor occupancy—is fundamental in neuroscience research and drug development.[5]

These application notes provide a comprehensive overview of the use of this compound for determining 5-HT1A receptor occupancy in the brain. Detailed protocols for key experimental techniques, such as in vivo Positron Emission Tomography (PET) imaging and ex vivo autoradiography, are provided to guide researchers in designing and executing their studies.

Mechanism of Action and Pharmacological Profile

This compound demonstrates high affinity for the 5-HT1A receptor, acting as a partial agonist.[1] Its binding to this receptor initiates a cascade of intracellular signaling events. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[6][7] Activation of the 5-HT1A receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[1] This signaling pathway is implicated in the modulation of neuronal excitability and neurotransmitter release.[6]

Like other azapirones, this compound is metabolized to an active compound, 1-(2-pyrimidinyl)piperazine (1-PP).[2] This metabolite also exhibits pharmacological activity, notably as an antagonist of the α2-adrenergic receptor, which should be considered when interpreting experimental results.[2]

Data Presentation

A critical aspect of receptor occupancy studies is the quantitative analysis of the dose-response relationship. The following tables summarize the key quantitative data for this compound and provide a template for presenting experimentally determined receptor occupancy data.

Table 1: In Vitro Pharmacological Data for this compound

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | 5-HT1A | 2 nmol/L | [1] |

| Functional Activity (IC50) | Adenylate Cyclase Inhibition | 124 nmol/L | [1] |

Table 2: Template for In Vivo 5-HT1A Receptor Occupancy Data for this compound

| Dose (mg/kg) | Brain Concentration (ng/g) | 5-HT1A Receptor Occupancy (%) | Method |

| e.g., 0.1 | Data to be determined | Data to be determined | e.g., PET with [¹¹C]WAY-100635 |

| e.g., 0.3 | Data to be determined | Data to be determined | e.g., PET with [¹¹C]WAY-100635 |

| e.g., 1.0 | Data to be determined | Data to be determined | e.g., Ex Vivo Autoradiography |

| e.g., 3.0 | Data to be determined | Data to be determined | e.g., Ex Vivo Autoradiography |

Mandatory Visualizations

5-HT1A Receptor Signaling Pathway

Caption: 5-HT1A receptor signaling cascade initiated by this compound.

Experimental Workflow for In Vivo PET Receptor Occupancy Study

Caption: Workflow for a typical in vivo PET receptor occupancy study.

Logical Relationship in Receptor Occupancy Experiments

Caption: Relationship between drug dose, concentration, and effect.

Experimental Protocols

The following are detailed methodologies for conducting receptor occupancy studies with this compound.

Protocol 1: In Vivo 5-HT1A Receptor Occupancy Measurement using PET

Objective: To quantify the percentage of 5-HT1A receptors occupied by this compound in the living brain at various doses.

Materials:

-

This compound (Bay Vq 7813)

-

A suitable PET radioligand for the 5-HT1A receptor (e.g., [¹¹C]WAY-100635)

-

Experimental animals (e.g., non-human primates or rodents)

-

PET scanner and associated imaging equipment

-

Anesthesia (e.g., isoflurane)

-

Arterial and venous catheters

-

Blood sampling supplies

-

MRI scanner for anatomical reference (optional but recommended)

Procedure:

-

Animal Preparation: Anesthetize the animal and place it in the PET scanner. Insert arterial and venous catheters for blood sampling and radioligand injection, respectively.

-

Baseline Scan:

-

Administer a bolus injection of the 5-HT1A radioligand (e.g., [¹¹C]WAY-100635) via the venous catheter.

-

Acquire dynamic PET data for 90-120 minutes.

-

Collect arterial blood samples throughout the scan to measure the concentration of the radioligand in plasma and its metabolites.

-

-

Drug Administration:

-

After a suitable washout period (to allow for the decay of the radioligand from the baseline scan), administer a specific dose of this compound intravenously or via the appropriate route.

-

Allow for a sufficient time for this compound to reach steady-state concentration in the brain (this should be determined from prior pharmacokinetic studies).

-

-

Post-Drug Scan:

-

Administer a second bolus of the 5-HT1A radioligand.

-

Acquire a second dynamic PET scan for 90-120 minutes, following the same procedure as the baseline scan.

-

-

Repeat for Multiple Doses: Repeat steps 3 and 4 for different doses of this compound in the same or different cohorts of animals to establish a dose-occupancy curve.

-

Image Analysis:

-

Reconstruct the PET images. If an MRI was performed, co-register the PET images to the anatomical MRI.

-

Define regions of interest (ROIs) in the brain known to have high densities of 5-HT1A receptors (e.g., hippocampus, raphe nuclei, cortex).

-

Generate time-activity curves for each ROI.

-

-

Data Quantification:

-

Use appropriate kinetic modeling (e.g., simplified reference tissue model or full kinetic analysis with arterial input function) to calculate the binding potential (BP_ND) of the radioligand in each ROI for both the baseline and post-drug scans.

-

Calculate the receptor occupancy (RO) for each dose of this compound using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] * 100

-

-

PK/PD Modeling: Correlate the calculated receptor occupancy with the plasma and unbound brain concentrations of this compound to determine the EC50 (the concentration required to achieve 50% receptor occupancy).

Protocol 2: Ex Vivo 5-HT1A Receptor Occupancy Measurement using Autoradiography

Objective: To determine the percentage of 5-HT1A receptors occupied by this compound in the brain at various doses using an ex vivo method.

Materials:

-

This compound (Bay Vq 7813)

-

Experimental animals (e.g., rats or mice)

-

A suitable radioligand for in vitro labeling of 5-HT1A receptors (e.g., [³H]8-OH-DPAT or a radiolabeled antagonist like [³H]WAY-100635)

-

Cryostat

-

Microscope slides

-

Incubation buffers and wash solutions

-

Phosphor imaging screens or autoradiography film

-

Image analysis software

Procedure:

-

Drug Administration:

-

Administer various doses of this compound to different groups of animals via the desired route (e.g., intraperitoneal, oral). Include a vehicle-treated control group.

-

Sacrifice the animals at the time of expected peak brain concentration of this compound.

-

-

Tissue Collection and Preparation:

-

Rapidly excise the brains and freeze them in isopentane cooled with dry ice.

-

Store the brains at -80°C until sectioning.

-

Using a cryostat, cut coronal brain sections (e.g., 20 µm thick) containing regions rich in 5-HT1A receptors.

-

Thaw-mount the sections onto microscope slides.

-

-

Radioligand Incubation:

-

Pre-incubate the slides in buffer to rehydrate the tissue and remove endogenous serotonin.

-

Incubate the slides with a saturating concentration of the 5-HT1A radioligand.

-

To determine non-specific binding, incubate a separate set of slides from each animal in the presence of the radioligand and a high concentration of a non-labeled 5-HT1A ligand (e.g., unlabeled WAY-100635).

-

-

Washing and Drying:

-

Wash the slides in ice-cold buffer to remove unbound radioligand.

-

Quickly rinse the slides in distilled water and dry them under a stream of cool air.

-

-

Imaging:

-

Expose the dried slides to a phosphor imaging screen or autoradiography film along with calibrated radioactive standards.

-

-

Data Analysis:

-

Scan the imaging plates or develop the film.

-

Using image analysis software, measure the optical density or photostimulated luminescence in the ROIs for total and non-specific binding.

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI.

-

-

Receptor Occupancy Calculation:

-

Calculate the percent receptor occupancy for each dose of this compound using the following formula: RO (%) = [1 - (Specific Binding_drug-treated / Specific Binding_vehicle-treated)] * 100

-

-

Dose-Response Curve: Plot the receptor occupancy as a function of the administered dose of this compound to determine the ED50 (the dose that produces 50% receptor occupancy).

Conclusion

This compound is a potent and selective 5-HT1A receptor partial agonist that can serve as a valuable tool for CNS research. The protocols outlined in these application notes provide a framework for conducting robust receptor occupancy studies. By carefully quantifying the relationship between this compound dose, brain exposure, and 5-HT1A receptor binding, researchers can gain critical insights into the pharmacology of this compound and the role of the 5-HT1A receptor system in brain function and disease. The successful application of these methods will contribute to a better understanding of serotonergic neurotransmission and aid in the development of novel therapeutics targeting the 5-HT1A receptor.

References

- 1. Dopamine D2 receptor occupancy by perospirone: a positron emission tomography study in patients with schizophrenia and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radiotracers for the Central Serotoninergic System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo occupancy of the 5-HT1A receptor by a novel pan 5-HT1(A/B/D) receptor antagonist, GSK588045, using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]